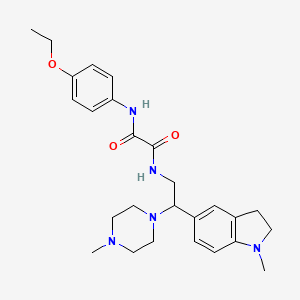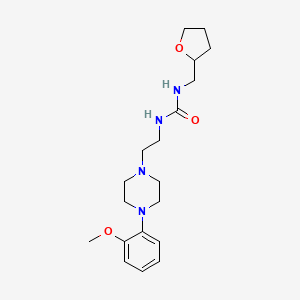
1-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)-3-((四氢呋喃-2-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an oxolan-2-ylmethyl group attached to a urea moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: The compound’s interaction with adrenergic receptors suggests potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.
Industry: It may be used in the development of new materials with specific chemical properties.
准备方法
The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 1-(2-methoxyphenyl)piperazine.
Urea Formation: The piperazine intermediate is then reacted with oxolan-2-ylmethyl isocyanate to form the final product, 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide.
作用机制
The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as a ligand, binding to the receptor and modulating its activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.
相似化合物的比较
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor activity used to manage hypertension.
The uniqueness of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea lies in its specific substitution pattern and the presence of the oxolan-2-ylmethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
属性
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQAWQSPBETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

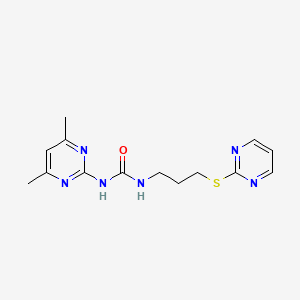


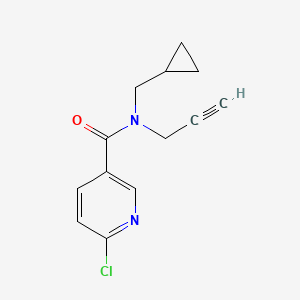

![methyl 1-{5-[(dimethylamino)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carboxylate](/img/structure/B2654043.png)

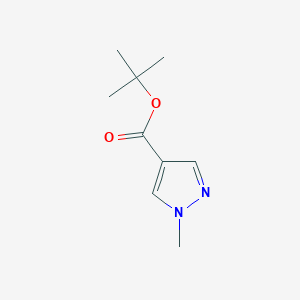
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)
![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)
![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)
